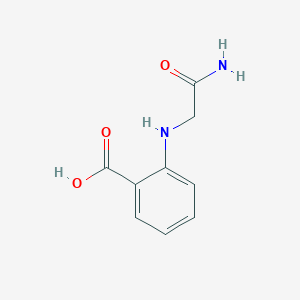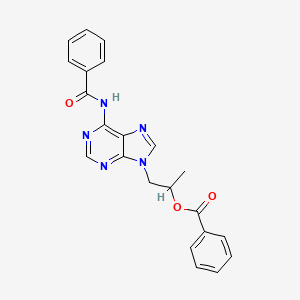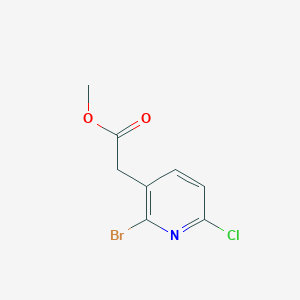
Aminoethanoyl-p-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoylaminoessigsäure ist eine organische Verbindung, die sowohl Amino- als auch Carboxyl-Funktionsgruppen aufweist, die an einen aromatischen Benzolring gebunden sind. Diese Verbindung ist strukturell mit Para-Aminobenzoesäure verwandt, die für ihre Anwendungen in verschiedenen Bereichen bekannt ist, darunter Biochemie, Chemie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Aminobenzoylaminoessigsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Chlorierung von Methyl-4-formylbenzoat unter Bildung von Methyl-4-chlorformylbenzoat, gefolgt von Amidierung, um Methyl-4-carbamoylbenzoat zu erhalten. Der letzte Schritt beinhaltet eine Hofmann-Reaktion in einer wässrigen Lösung, um die gewünschte Verbindung zu erzeugen .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 4-Aminobenzoylaminoessigsäure häufig die Verwendung von Methyl-4-formylbenzoat, einem Nebenprodukt der Dimethylterephthalatsynthese. Der Prozess umfasst Chlorierungs-, Amidierungs- und Hofmann-Reaktionsschritte, um die Entfernung von Verunreinigungen zu gewährleisten, um ein Produkt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Aminobenzoylaminoessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise saure Bedingungen und Reagenzien wie Schwefelsäure (H₂SO₄).
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Derivate von 4-Aminobenzoylaminoessigsäure, wie Nitro-, Amino- und Hydroxylderivate .
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoylaminoessigsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzymwechselwirkungen und Stoffwechselwegen befassen.
Wirkmechanismus
Der Wirkmechanismus von 4-Aminobenzoylaminoessigsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So kann es den Folsäuresyntheseweg hemmen, indem es mit Para-Aminobenzoesäure um das Enzym Dihydrofolat-Synthase (DHPS) konkurriert. Diese Hemmung führt zu einer Abnahme der Folsäureproduktion, was sich auf die DNA-Synthese und Zellteilung auswirkt .
Wirkmechanismus
The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the folate synthesis pathway by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthase (DHPS). This inhibition leads to a decrease in folate production, affecting DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoylaminoessigsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Para-Aminobenzoesäure (PABA): Beide Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Anwendungen.
Aminosalicylsäure: Diese Verbindung zielt ebenfalls auf den Folsäuresyntheseweg ab, hat aber unterschiedliche therapeutische Anwendungen, insbesondere bei der Behandlung von Tuberkulose.
Schlussfolgerung
4-Aminobenzoylaminoessigsäure ist eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Ihre einzigartigen chemischen Eigenschaften und Wechselwirkungen machen sie zu einem wertvollen Forschungsobjekt für Forscher in Chemie, Biologie, Medizin und Industrie.
Eigenschaften
CAS-Nummer |
7496-53-9 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI-Schlüssel |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

